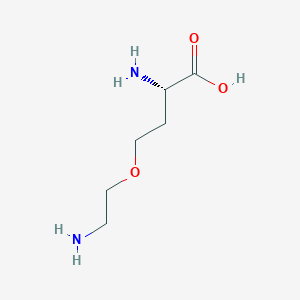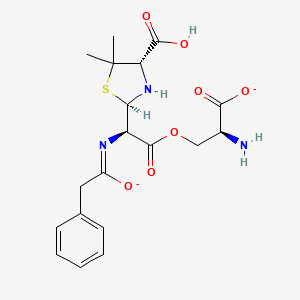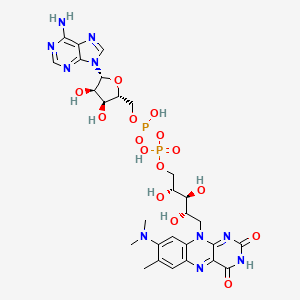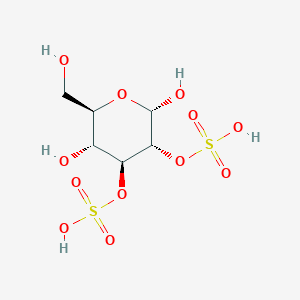
Acarbose derived trisaccharide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-(4,6-Dideoxy-4-{[4,5,6-Trihydroxy-3-(Hydroxymethyl)Cyclohex-2-En-1-Yl]Amino}-Beta-D-Lyxo-Hexopyranosyl)-Alpha-D-Erythro-Hexopyranose is a complex carbohydrate derivative This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a cyclohexene ring
准备方法
合成路线和反应条件
4-O-(4,6-二脱氧-4-{[4,5,6-三羟基-3-(羟甲基)环己-2-烯-1-基]氨基}-β-D-莱克索-己吡喃糖基)-α-D-赤藓糖-己吡喃糖的合成通常涉及多个步骤。该过程从环己烯环的制备开始,然后用羟基对其进行官能化。氨基通过取代反应引入,己吡喃糖基通过糖基化反应添加。反应条件通常需要使用保护基团来防止不希望的副反应并确保分子的正确官能化。
工业生产方法
该化合物的工业生产可能涉及使用生物催化剂来简化合成过程。酶可用于选择性地引入官能团并促进糖基化反应。这种方法可以提高最终产品的产率和纯度,同时减少对苛刻反应条件和大量纯化步骤的需要。
化学反应分析
反应类型
4-O-(4,6-二脱氧-4-{[4,5,6-三羟基-3-(羟甲基)环己-2-烯-1-基]氨基}-β-D-莱克索-己吡喃糖基)-α-D-赤藓糖-己吡喃糖可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成羰基化合物。
还原: 羰基可以被还原回羟基。
取代: 氨基可以参与亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 亲核取代反应可能涉及叠氮化钠或氨等试剂。
主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,羟基的氧化可以生成醛或酮,而还原可以再生原始的羟基。
科学研究应用
4-O-(4,6-二脱氧-4-{[4,5,6-三羟基-3-(羟甲基)环己-2-烯-1-基]氨基}-β-D-莱克索-己吡喃糖基)-α-D-赤藓糖-己吡喃糖有几个科学研究应用:
化学: 它被用作模型化合物来研究碳水化合物化学和糖基化反应。
生物学: 研究人员正在研究该化合物在细胞过程中的潜在作用以及作为更复杂生物分子的组成部分。
医学: 正在进行研究以探索其潜在的治疗应用,包括用作药物递送剂或作为药物设计支架。
工业: 它可用于生产特种化学品以及作为合成其他复杂分子的前体。
作用机制
4-O-(4,6-二脱氧-4-{[4,5,6-三羟基-3-(羟甲基)环己-2-烯-1-基]氨基}-β-D-莱克索-己吡喃糖基)-α-D-赤藓糖-己吡喃糖的作用机制涉及其与特定分子靶标的相互作用。羟基和氨基可以与蛋白质和其他生物分子形成氢键和静电相互作用。这些相互作用可以调节酶和受体的活性,影响各种生化途径。
相似化合物的比较
类似化合物
- 4-O-(4,6-二脱氧-4-{[(1S,4R,5R,6S)-4-{[4-O-(α-D-吡喃葡萄糖基)-α-D-吡喃葡萄糖基]氧基}-5,6-二羟基-3-(羟甲基)-2-环己烯-1-基]氨基}-α-D-吡喃葡萄糖基)-α-D-吡喃葡萄糖
- 4-O-(4,6-二脱氧-4-{[(1S,4R,5R,6S)-4-(α-D-吡喃葡萄糖基氧基)-5,6-二羟基-3-(羟甲基)-2-环己烯-1-基]氨基}-α-D-吡喃葡萄糖基)-D-吡喃葡萄糖
独特性
4-O-(4,6-二脱氧-4-{[4,5,6-三羟基-3-(羟甲基)环己-2-烯-1-基]氨基}-β-D-莱克索-己吡喃糖基)-α-D-赤藓糖-己吡喃糖的独特性在于其官能团的特定排列以及环己烯环的存在。这种结构赋予了独特的化学性质和反应性,使其成为研究和工业应用中宝贵的化合物。
属性
分子式 |
C19H33NO13 |
|---|---|
分子量 |
483.5 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3/t5-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19-/m1/s1 |
InChI 键 |
SNMISNLUIRCRQE-SFSRYZOZSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(10R,11S,12S,14R,16S,20S,21R,22S)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777446.png)





![[hydroxy-[[(2S,3S,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] [(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777472.png)
![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)

![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)
![1,3-Bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane](/img/structure/B10777502.png)

